molecular formula C17H19FN2 B8754077 Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]- CAS No. 181207-57-8

Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]-

Cat. No.: B8754077
CAS No.: 181207-57-8
M. Wt: 270.34 g/mol
InChI Key: YUTPCJNQJBSNII-UHFFFAOYSA-N
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Description

Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]- is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring connected to a diphenylmethane structure with a fluorine atom at the para-position of each phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]- typically involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like N,N-dimethylformamide (DMF) under reflux conditions . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in industrial settings to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]- involves its interaction with specific molecular targets in the body. It can bind to neurotransmitter receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]- is unique due to the presence of fluorine atoms at the para-positions of the phenyl rings. This structural feature can influence its chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from other piperazine derivatives .

Properties

CAS No.

181207-57-8

Molecular Formula

C17H19FN2

Molecular Weight

270.34 g/mol

IUPAC Name

1-[4-[(4-fluorophenyl)methyl]phenyl]piperazine

InChI

InChI=1S/C17H19FN2/c18-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)20-11-9-19-10-12-20/h1-8,19H,9-13H2

InChI Key

YUTPCJNQJBSNII-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)CC3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 500 mg of 4-(4-fluorophenyl) methylaniline and 445 mg of bis(2-chloroethyl)amine hydrochloride was stirred at 100° C. for 2 hours, then gradually raised in temperature to 200° C. and then further stirred for 2 hours. This was then cooled to room temperature, then the product was purified by silica gel column chromatography (chloroform:methanol:water (2% acetic acid)=65:35:5) to obtain the above-referenced compound (5) in an amount of 503 mg (yield of 75%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
445 mg
Type
reactant
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

To a 10 ml acetonitrile solution of 426 mg of 4,4′-difluorobenzophenone and 841 mg of piperazine, 395 mg of triethylamine was added and stirred at 100° C. for 12 hours. After cooling to room temperature, saturated aqueous sodium hydrogenbicarbonate solution was added, followed by extracting with chloroform. The extract was dried, filtered and concentrated under reduced pressure. The residue obtained was dissolved in 5 ml of trifluoroacetic acid and treated with 520 mg of triethylsilane and 60 mg of concentrated sulfuric acid, and stirred at room temperature for 1 hour. The reaction, mixture was adjusted to pH=9 to 11 with 10% aqueous sodium hydroxide solution, followed by extracting with ethyl acetate. The extract was dried, filtered and concentrated under reduced pressure to give a residue, which was purified by silica gel column chromatography (chloroform:methanol:water (2% acetic acid)=65:35:5) to give the above-referenced compound, 1-[4-(4-fluorophenyl)methylphenyl]piperazine in an amount of 305 mg (yield 58%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
426 mg
Type
reactant
Reaction Step Five
Quantity
841 mg
Type
reactant
Reaction Step Five
Quantity
395 mg
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

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